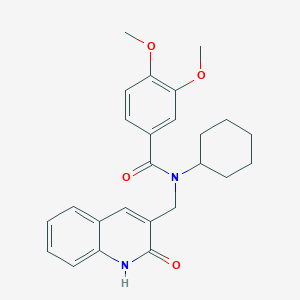
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as CQMA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to improve cognitive function by increasing the levels of acetylcholine in the brain. In immunology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit various enzymes and signaling pathways. However, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide research. One area of interest is the development of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential applications of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in other scientific fields, such as microbiology and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide and its potential side effects.
In conclusion, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a novel compound with potential applications in various scientific research fields. Its synthesis method has been optimized to ensure high yield and purity, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, but also has some limitations. Future research directions include the development of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide derivatives, investigation of its potential applications in other fields, and further studies to understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde and cyclohexylamine to form N-cyclohexyl-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-hydroxy-3-formylquinoline to yield the final product, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. The synthesis process has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function. In immunology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-30-22-13-12-18(15-23(22)31-2)25(29)27(20-9-4-3-5-10-20)16-19-14-17-8-6-7-11-21(17)26-24(19)28/h6-8,11-15,20H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXZYBGOAICVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3,4-dimethoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
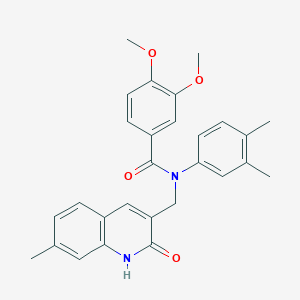
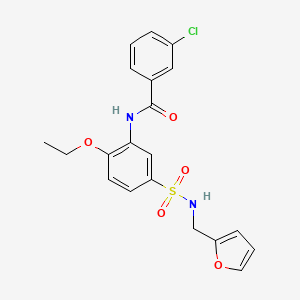
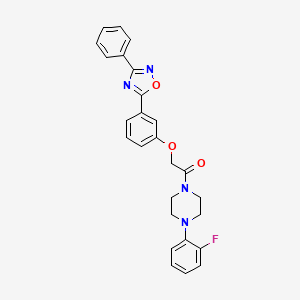

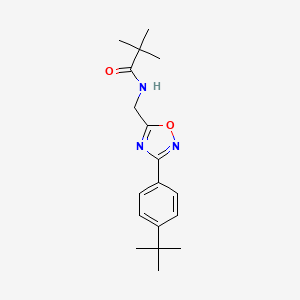

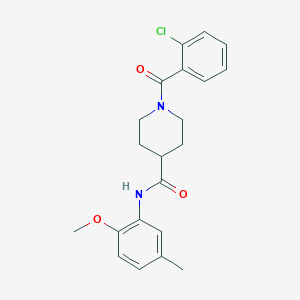
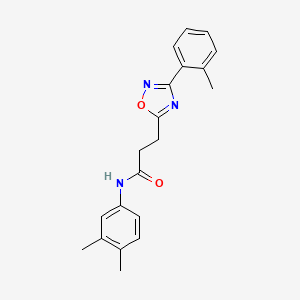
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)


![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)
